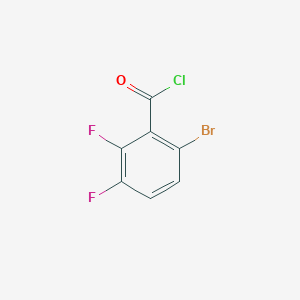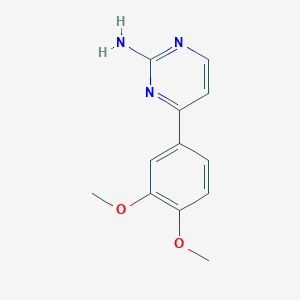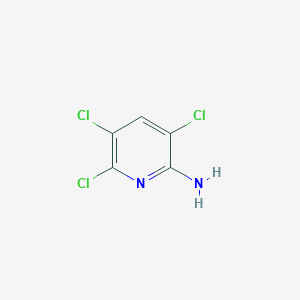
3,5,6-Trichloropyridin-2-amine
説明
3,5,6-Trichloropyridin-2-amine is a chemical compound with the molecular formula C5H3Cl3N2 . It is used in various applications and is available from several suppliers .
Synthesis Analysis
A series of 3,5,6-trichloropyridin-2-yl based molecules have been designed, synthesized, and tested for antibacterial and candidacidal activity . The chemical structures were inferred from the correct accurate spectroscopic and analytical data of the 1H-NMR, 13C-NMR, and MS techniques .Molecular Structure Analysis
The molecular structure of 3,5,6-Trichloropyridin-2-amine consists of 5 carbon atoms, 3 hydrogen atoms, 3 chlorine atoms, and 2 nitrogen atoms . The average mass is 197.450 Da and the monoisotopic mass is 195.936188 Da .Chemical Reactions Analysis
3,5,6-Trichloro-2-pyridinol (TCP) is a metabolite of the insecticide chlorpyrifos and the herbicide triclopyr, and it is higher toxic than the parent compounds . Microbially-mediated mineralization is the primary degradative pathway and the important biological process of detoxification .科学的研究の応用
1. Environmental Science and Pollution Research
- Application Summary : This research focuses on the dynamics of TCP (3,5,6-trichloro-2-pyridinol) desorption, the main degradation product of chlorpyrifos and triclopyr, in loamy farmland purple soil sampled from Sichuan Basin of southwestern China .
- Methods of Application : The study explores the dynamics of TCP desorption quantitatively by the breakthrough curve (BTC) experiment with the tracer of Br− .
- Results : The study reveals the typical patterns of dynamic TCP desorption and compares the characteristics of TCP desorption between packed and undisturbed soil columns as well as between different planting types .
2. Biodegradation
- Application Summary : This study focuses on the degradation of TCP by a novel strain Micrococcus luteus ML isolated from a stable TCP degrading microbiota .
- Methods of Application : The strain ML was capable of degrading 61.6% of TCP (50 mg/L) and 35.4% of chlorpyrifos (50 mg/L) at 24 h and 48 h under the optimal conditions (temperature: 35 °C; pH: 7.0), respectively .
- Results : The study identified seven TCP intermediate metabolites in strain ML and proposed two possible degradation pathways of TCP on the basis of LC–MS analysis .
3. Soil Remediation
- Application Summary : This study investigates the destination of TCP in purple soil, an Entisol with low organic matter content, large pores, and high water conductivity in southwestern China with a high ratio of biochar applied .
- Methods of Application : Soil columns were homogeneously packed by mixing biochar at different percentages, then the impulsive input of the breakthrough curves was used to explore the adsorption and desorption process of TCP .
- Results : The results revealed that the adsorption ability of the soil increased exponentially with the content of mixed biochar .
4. Biodegradation Pathways
- Application Summary : This study identifies two possible degradation pathways of TCP in Micrococcus luteus ML .
- Methods of Application : The strain ML was capable of degrading TCP and chlorpyrifos under optimal conditions (temperature: 35 °C; pH: 7.0) .
- Results : Both the hydrolytic-oxidative dechlorination pathway and the denitrification pathway might be involved in TCP biodegradation by strain ML .
5. Soil Remediation
- Application Summary : This study investigates the destination of TCP in purple soil, an Entisol with low organic matter content, large pores, and high water conductivity in southwestern China with a high ratio of biochar applied .
- Methods of Application : Soil columns were homogeneously packed by mixing biochar at different percentages, then the impulsive input of the breakthrough curves was used to explore the adsorption and desorption process of TCP .
- Results : The results revealed that the adsorption ability of the soil increased exponentially with the content of mixed biochar .
6. Biodegradation Pathways
- Application Summary : This study identifies two possible degradation pathways of TCP in Micrococcus luteus ML .
- Methods of Application : The strain ML was capable of degrading TCP and chlorpyrifos under optimal conditions (temperature: 35 °C; pH: 7.0) .
- Results : Both the hydrolytic-oxidative dechlorination pathway and the denitrification pathway might be involved in TCP biodegradation by strain ML .
Safety And Hazards
3,5,6-Trichloro-2-pyridinol (TCP), a metabolite of 3,5,6-Trichloropyridin-2-amine, is a highly toxic and refractory residue of both the insecticide chlorpyrifos and the herbicide triclopyr . It is listed as a mobile and persistent organic pollutant by the US Environmental Protection Agency (EPA) due to its high solubility in water and long half-life (65–360 days) .
将来の方向性
The degradation of 3,5,6-Trichloro-2-pyridinol (TCP) was studied with a novel strain Micrococcus luteus ML isolated from a stable TCP degrading microbiota . Two possible degradation pathways of TCP were proposed on the basis of LC–MS analysis . This finding provides novel information for studying the metabolic mechanism of TCP in pure culture .
特性
IUPAC Name |
3,5,6-trichloropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl3N2/c6-2-1-3(7)5(9)10-4(2)8/h1H,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARPWUZFIHQBDLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1Cl)Cl)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5,6-Trichloropyridin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



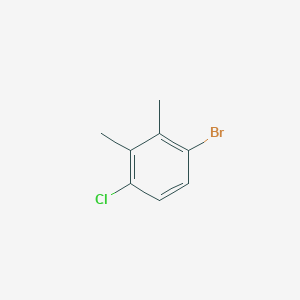
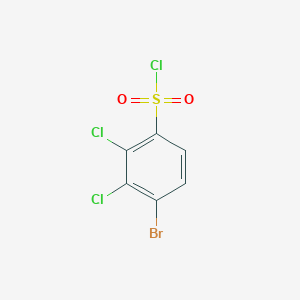
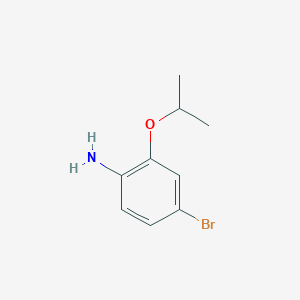
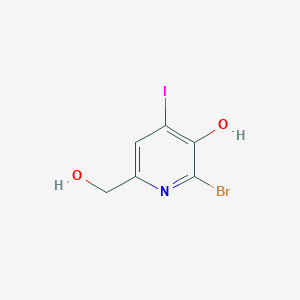
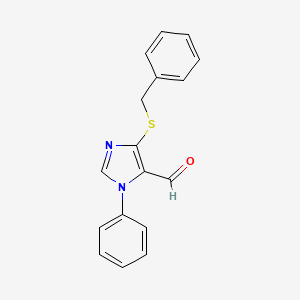
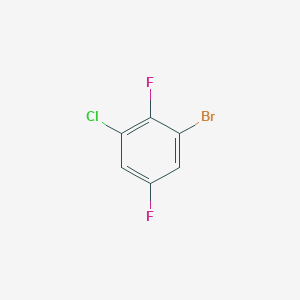
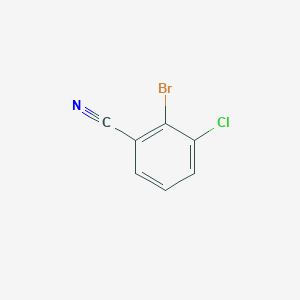
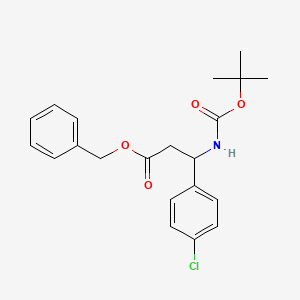
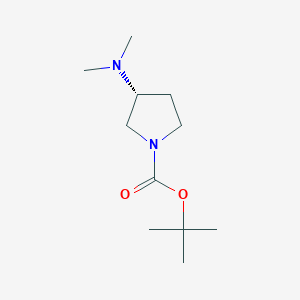
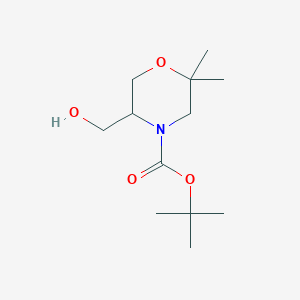
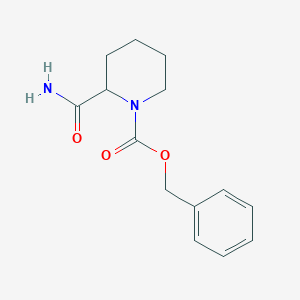
![1-[3-(4-Fluorophenoxy)propyl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B1524133.png)
